Cas no 1803860-76-5 (Methyl 3,4-bis(trifluoromethyl)pyridine-5-acetate)

Methyl 3,4-bis(trifluoromethyl)pyridine-5-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 3,4-bis(trifluoromethyl)pyridine-5-acetate
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- インチ: 1S/C10H7F6NO2/c1-19-7(18)2-5-3-17-4-6(9(11,12)13)8(5)10(14,15)16/h3-4H,2H2,1H3
- InChIKey: NSYMAOODZZCICX-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(F)(F)F)=CN=CC=1CC(=O)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 327
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 39.2
Methyl 3,4-bis(trifluoromethyl)pyridine-5-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029002188-250mg |
Methyl 3,4-bis(trifluoromethyl)pyridine-5-acetate |
1803860-76-5 | 95% | 250mg |
$1,068.20 | 2022-04-02 | |
Alichem | A029002188-500mg |
Methyl 3,4-bis(trifluoromethyl)pyridine-5-acetate |
1803860-76-5 | 95% | 500mg |
$1,600.75 | 2022-04-02 | |
Alichem | A029002188-1g |
Methyl 3,4-bis(trifluoromethyl)pyridine-5-acetate |
1803860-76-5 | 95% | 1g |
$2,808.15 | 2022-04-02 |
Methyl 3,4-bis(trifluoromethyl)pyridine-5-acetate 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
Methyl 3,4-bis(trifluoromethyl)pyridine-5-acetateに関する追加情報
Methyl 3,4-bis(trifluoromethyl)pyridine-5-acetate: A Comprehensive Overview
Methyl 3,4-bis(trifluoromethyl)pyridine-5-acetate, also known by its CAS number 1803860-76-5, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with two trifluoromethyl groups at the 3 and 4 positions, along with an acetate group at the 5 position. The methyl ester functionality further enhances its chemical versatility, making it a valuable intermediate in the synthesis of advanced materials and pharmaceuticals.
The synthesis of Methyl 3,4-bis(trifluoromethyl)pyridine-5-acetate involves a series of carefully designed reactions that highlight the principles of modern organic chemistry. Recent studies have focused on optimizing the synthesis pathways to improve yield and reduce environmental impact. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to streamline the production process. These advancements not only enhance the efficiency of synthesis but also contribute to the sustainability of chemical manufacturing.
The structural features of this compound make it an ideal candidate for applications in drug discovery and materials science. The trifluoromethyl groups are known for their electron-withdrawing properties, which can significantly influence the electronic characteristics of the molecule. This makes Methyl 3,4-bis(trifluoromethyl)pyridine-5-acetate a valuable component in the development of new drugs targeting specific biological pathways. Recent research has demonstrated its potential as a lead compound in anti-cancer drug development, where its ability to modulate key enzymes involved in cell proliferation has been extensively studied.
In addition to its role in pharmaceuticals, this compound has found applications in the field of materials science, particularly in the development of advanced polymers and coatings. The methyl ester group provides excellent compatibility with various polymer systems, enabling the creation of materials with enhanced mechanical and thermal properties. Recent studies have explored its use in creating high-performance polymers for aerospace and automotive industries, where durability and resistance to environmental factors are critical.
The chemical stability and reactivity of Methyl 3,4-bis(trifluoromethyl)pyridine-5-acetate have also been subjects of extensive research. Scientists have investigated its behavior under various reaction conditions, revealing its potential as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it an invaluable reagent in constructing complex molecular architectures.
From an environmental perspective, understanding the degradation pathways and ecological impact of this compound is crucial for ensuring sustainable chemical practices. Recent studies have focused on biodegradation mechanisms under aerobic and anaerobic conditions, providing insights into its environmental fate and toxicity profile.
In conclusion, Methyl 3,4-bis(trifluoromethyl)pyridine-5-acetate stands as a testament to the ingenuity and precision of modern chemistry. Its unique structure, coupled with advancements in synthetic methodologies and application-driven research, positions it as a key player in diverse scientific domains.
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